2-acetyl-4-hydroxy-N-phenylbenzamide
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Overview
Description
2-acetyl-4-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzamide, characterized by the presence of an acetyl group at the second position, a hydroxyl group at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-hydroxy-N-phenylbenzamide can be achieved through several methods. One common approach involves the condensation of 2-acetyl-4-hydroxybenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the acetylation of 4-hydroxy-N-phenylbenzamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-acetyl-4-oxo-N-phenylbenzamide.
Reduction: 2-(1-hydroxyethyl)-4-hydroxy-N-phenylbenzamide.
Substitution: 2-acetyl-4-hydroxy-3-nitro-N-phenylbenzamide (nitration), 2-acetyl-4-hydroxy-3-bromo-N-phenylbenzamide (bromination).
Scientific Research Applications
2-acetyl-4-hydroxy-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-acetyl-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and acetyl groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-phenylbenzamide: Lacks the acetyl group at the second position.
2-acetyl-N-phenylbenzamide: Lacks the hydroxyl group at the fourth position.
N-phenylbenzamide: Lacks both the acetyl and hydroxyl groups.
Uniqueness
2-acetyl-4-hydroxy-N-phenylbenzamide is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
CAS No. |
736145-10-1 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-acetyl-4-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)14-9-12(18)7-8-13(14)15(19)16-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,19) |
InChI Key |
OKXTWZFBLWZLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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